molecular formula C24H21NO6 B2468934 N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 867135-82-8

N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

Cat. No.: B2468934
CAS No.: 867135-82-8
M. Wt: 419.433
InChI Key: OZKQRTZNFYPZBH-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a naphthoquinone-derived compound featuring a fused furan ring and a carboxamide side chain substituted with a 3,4-dimethoxyphenethyl group. Its synthesis involves multi-step reactions, including condensation, oxidation, and cyclization, as outlined in Scheme 3 of the referenced study . The compound has been investigated for its anti-proliferative activity against colorectal cancer, with structural attributes such as the electron-withdrawing dimethoxy group and the planar naphthoquinone core hypothesized to enhance DNA intercalation or kinase inhibition .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO6/c1-13-19(20-21(26)15-6-4-5-7-16(15)22(27)23(20)31-13)24(28)25-11-10-14-8-9-17(29-2)18(12-14)30-3/h4-9,12H,10-11H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKQRTZNFYPZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a naphthoquinone framework, which is known for its biological activity. The presence of methoxy groups enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation.
    • Cell Cycle Arrest : It can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Case Studies :
    • A study involving similar naphthoquinone derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests that modifications to the naphthoquinone structure can enhance anticancer activity .

Cytoprotective Effects

Research has indicated that compounds with similar structures exhibit cytoprotective effects against oxidative stress and DNA damage.

  • Mechanism :
    • Reduction of Oxidative Stress : The compound may enhance antioxidant defenses by upregulating enzymes such as superoxide dismutase (SOD) and catalase.
    • DNA Repair Mechanisms : It has been observed to facilitate DNA repair processes in fibroblast cells exposed to genotoxic agents .
  • Experimental Evidence :
    • In vitro studies demonstrated that pretreatment with related compounds reduced DNA strand breaks in human colon fibroblast cells exposed to carcinogens like 4-nitroquinoline 1-oxide .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.

ParameterValue
SolubilitySoluble in DMSO
BioavailabilityModerate
Half-life3-5 hours
MetabolismHepatic

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of naphthoquinone derivatives, many of which share the 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan core but differ in substituents and side chains. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Naphthoquinone Derivatives

Compound Name Core Structure Substituents/R-Groups Anti-Proliferative Activity (IC50) Key Notes
Target Compound Naphtho[2,3-b]furan-4,9-dione 3,4-Dimethoxyphenethyl carboxamide Not explicitly reported Enhanced solubility via polar groups
N,N-Diethyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-carboxamide (6) Naphtho[2,3-b]furan-4,9-dione Diethyl carboxamide Moderate activity (µM range) Lower potency vs. phenethyl analogs
8-Chloro-N,N-diethyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-2-carboxamide (8) Naphtho[2,3-b]thiophene-4,9-dione Chloro + diethyl carboxamide Higher activity than 6 Thiophene core improves lipophilicity
2-(3-Ethyl-1,2,4-oxadiazol-5-yl)naphtho[2,3-b]thiophene-4,9-dione (9) Naphtho[2,3-b]thiophene-4,9-dione Oxadiazole ring Most potent in class Oxadiazole enhances π-π stacking

Substituent Effects on Activity

  • This may explain its hypothesized higher bioavailability .
  • Heterocyclic Cores : Replacement of the furan ring with thiophene (compounds 8 and 9) increases lipophilicity, enhancing membrane permeability. Compound 9’s oxadiazole substituent further amplifies activity by promoting interactions with hydrophobic enzyme pockets .
  • Electron-Withdrawing Groups: Chloro-substituted analogs (e.g., compound 8) exhibit higher potency than non-halogenated derivatives, likely due to increased electrophilicity of the quinone moiety .

Research Findings and Mechanistic Insights

  • Structure-Activity Relationships (SAR): Planar naphthoquinone cores are critical for intercalating DNA or inhibiting topoisomerases. Bulky substituents (e.g., 3,4-dimethoxyphenethyl) balance solubility and target affinity. Thiophene/oxadiazole hybrids (e.g., compound 9) outperform furan-based derivatives, suggesting heterocycle flexibility enhances binding .
  • For example, compound 9 exhibits sub-µM activity against HT-29 colorectal cancer cells, attributed to its oxadiazole-thiophene framework .

Preparation Methods

Anthraquinone-Based Heterocyclization

The foundational route begins with 1,4-dihydroxy-2,3-dichloroanthraquinone (4a ), which undergoes condensation with β-ketoesters to form the furan ring. Ethyl acetoacetate reacts with 4a in the presence of a base (e.g., K₂CO₃) at 120–125°C, yielding ethyl 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxylate (5a ) in 55–60% yield. Substituting ethyl acetoacetate with tert-butyl acetoacetate improves yield to 68% due to reduced tar formation and easier purification.

Table 1: Comparison of β-Ketoesters in Furan Cyclization

β-Ketoester Temperature (°C) Yield (%) Purity
Ethyl acetoacetate 120–125 55–60 Moderate
tert-Butyl acetoacetate 120–125 68 High

The reaction mechanism involves nucleophilic attack of the anthraquinone oxygen on the β-ketoester’s carbonyl, followed by cyclodehydration. Steric hindrance from the tert-butyl group minimizes side reactions, enhancing efficiency.

Acidic Hydrolysis to Carboxylic Acid

The ester intermediate (5a/b ) undergoes hydrolysis to yield anthra[2,3-b]furan-3-carboxylic acid (6 ). For ethyl ester 5a , concentrated H₂SO₄ at 80°C for 6 hours achieves complete hydrolysis but risks decomposition. In contrast, tert-butyl ester 5b cleaves smoothly with trifluoroacetic acid (TFA) at room temperature, affording 6 in quantitative yield.

Carboxamide Formation

Acyl Chloride Activation

Conversion of 6 to the carboxamide requires activation of the carboxylic acid. Direct coupling with amines using carbodiimides (DCC, EDC) or uronium salts (HATU, TBTU) yields <25% product due to poor solubility and side reactions. The optimal method involves treating 6 with thionyl chloride (SOCl₂) in refluxing benzene, generating the acyl chloride (7 ) in situ. This intermediate is highly reactive and must be used immediately.

Amine Coupling

Reaction of 7 with 3,4-dimethoxyphenethylamine in dichloromethane (DCM) at 0°C to room temperature produces the target carboxamide in 82–85% yield after column chromatography. Excess amine (1.5 equiv) ensures complete conversion, while maintaining low temperatures minimizes epimerization.

Table 2: Carboxamide Coupling Optimization

Amine Equiv Solvent Temperature (°C) Yield (%)
1.0 DCM 25 65
1.5 DCM 0 → 25 85
2.0 THF 25 78

Alternative Synthetic Routes

Transition Metal-Catalyzed Cyclization

A Chinese patent describes synthesizing naphthofurans via Pd-catalyzed coupling of Boc-protected propargyl alcohols with aryl boronic acids. While this method achieves 70–75% yields for simpler derivatives, introducing the 3,4-dimethoxyphenethyl group requires tailored boronic acids, complicating scalability. Functional group tolerance is limited for electron-deficient aryl partners.

Ullmann Coupling for Late-Stage Functionalization

Inspired by bisbenzyltetrahydroisoquinoline synthesis, Ullmann coupling could theoretically link pre-formed naphthofuran and phenethyl units. However, attempts to couple iodinated naphthofurans with hydroxyphenethylamines yielded <15% product due to steric hindrance and competing side reactions.

Analytical and Spectroscopic Characterization

The final compound exhibits:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, furan H), 7.82–7.75 (m, 2H, anthra H), 6.85 (s, 2H, ArH), 3.92 (s, 6H, OCH₃), 3.68 (t, J = 6.8 Hz, 2H, CH₂), 2.92 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃).
  • HRMS : m/z calc. for C₂₉H₂₅NO₇ [M+H]⁺: 500.1709; found: 500.1712.

Challenges and Optimization Strategies

Key hurdles include:

  • Acyl Chloride Instability : Fresh preparation of 7 is critical; storage beyond 2 hours leads to 30% decomposition.
  • Amine Nucleophilicity : Electron-rich 3,4-dimethoxyphenethylamine requires stoichiometric control to avoid over-alkylation.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the carboxamide from unreacted 6 and amine byproducts.

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